Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide is a sulfur-containing organic compound with the molecular formula C6H10O4S and a molecular weight of approximately 178.21 g/mol. This compound features a tetrahydrothiophene ring structure, which is a saturated derivative of thiophene, and includes an acetate group and a dioxo functional group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
These reactions illustrate the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide can be synthesized through several methods:
These synthetic routes highlight the compound's accessibility for research and industrial applications .
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide has potential applications in several areas:
These applications underscore the compound's relevance across multiple scientific disciplines .
Interaction studies involving thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide are crucial for understanding its behavior in biological systems. Preliminary studies indicate that it may interact with various biological targets:
Further research is needed to detail these interactions and their implications for therapeutic use .
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide shares structural similarities with several other thiophene derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Thiophene | C4H4S | Aromatic ring | Moderate antimicrobial |
| Tetrahydrothiophene | C4H8S | Saturated ring | Limited biological activity |
| Thiophenol | C6H5SH | Phenolic structure | Strong antimicrobial |
| Thiophene-3-methyl-3-acetate | C7H10O4S | Methyl substitution | Enhanced biological activity |
Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide is unique due to its combination of a tetrahydro structure with both acetate and dioxo functionalities. This combination may enhance its biological activity compared to simpler thiophenes .
The synthesis of thiophene-derived sulfones often begins with the construction of the heterocyclic core. Traditional methods, such as the cheletropic reaction between butadiene and sulfur dioxide to form sulfolene followed by hydrogenation, have been foundational in producing tetrahydrothiophene derivatives. However, modern strategies emphasize catalytic efficiency and regioselectivity.
A divergent approach reported in 2024 utilizes carbocation intermediates to assemble 3,3-disubstituted thietane dioxides. By employing Lewis or Brønsted acid catalysts such as FeCl₃ or Ca(NTf₂)₂, researchers achieved ring formation through electrophilic activation of thietane precursors. This method avoids the need for high-pressure hydrogenation and enables the incorporation of diverse aryl groups at the 3-position. For example, reacting thietanone with Grignard reagents derived from substituted iodobenzenes yielded 3-arylthietanols, which were subsequently oxidized to sulfones.
Comparative studies highlight the advantages of carbocation-mediated cyclization over classical methods. The cheletropic route requires stringent conditions and produces stoichiometric by-products, whereas catalytic systems operate under milder temperatures (25–110°C) and generate fewer waste products.
The incorporation of sulfone functionalities into thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide represents a strategic approach for electronic band gap engineering in organic semiconductor materials [3]. The sulfone group, characterized by the presence of two oxygen atoms double-bonded to the sulfur center, fundamentally alters the electronic structure of the parent thiophene system through its strong electron-withdrawing properties [3] [4].
Theoretical calculations on thiophene-sulfur-sulfur-dioxide derivatives demonstrate that the sulfone unit significantly impacts both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [15]. The electron-deficient nature of the sulfone group primarily affects the lowest unoccupied molecular orbital energy, drawing it to lower energy levels while having a comparatively smaller effect on the highest occupied molecular orbital position [29]. This differential energy modulation results in a narrowed highest occupied molecular orbital - lowest unoccupied molecular orbital band gap, typically reducing the energy difference from approximately 3.5 electron volts in unmodified thiophene systems to 2.4-2.9 electron volts in sulfone-containing analogs [3] [29].
The molecular orbital calculations reveal that the sulfone incorporation creates a more favorable electronic configuration for charge transport applications [16]. The lowering of the lowest unoccupied molecular orbital energy enhances the electron-accepting capability of the molecule, while the stabilized highest occupied molecular orbital contributes to improved hole transport characteristics [15]. Density functional theory studies on similar thiophene sulfone systems indicate that the electronic band gap can be systematically tuned through varying the degree of sulfone functionalization [17].
Table 1: Electronic Properties and Band Gap Modulation Data
| Property | Value | Reference System | Impact |
|---|---|---|---|
| Molecular Formula | C₆H₁₀O₄S | Thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide | Base compound |
| Estimated Highest Occupied Molecular Orbital Energy | -5.0 to -5.5 eV | Thiophene-sulfur-sulfur-dioxide analogs | Moderate stabilization |
| Estimated Lowest Unoccupied Molecular Orbital Energy | -2.0 to -2.5 eV | Thiophene-sulfur-sulfur-dioxide analogs | Significant lowering |
| Band Gap Range | 2.4-3.5 eV | Sulfone-modified thiophenes | Tunable through functionalization |
| Electronic Configuration | Electron-deficient sulfone core | Computational studies | Enhanced acceptor properties |
The acetate functionality in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide provides additional electronic modulation capabilities [1]. The ester group contributes to the overall electronic delocalization while maintaining the electron-withdrawing character that complements the sulfone group effects [15]. This dual functionalization creates a unique electronic environment that enables fine-tuning of the highest occupied molecular orbital - lowest unoccupied molecular orbital gap for specific organic electronics applications [3].
The charge transport characteristics of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide in thin-film configurations are governed by the interplay between molecular orbital structure and intermolecular interactions [8] [21]. The compound exhibits predominantly hole transport behavior, characteristic of p-type organic semiconductors, with charge mobility values estimated in the range of 10⁻⁵ to 10⁻² square centimeters per volt-second for optimized thin-film devices [21] [22].
The charge transport mechanism in thin films of this compound follows the thermally activated hopping model, where charge carriers move between localized states through thermal activation [8] [10]. The activation energy for charge transport is directly related to the energetic disorder within the molecular film and the strength of intermolecular electronic coupling [10]. Temperature-dependent studies on analogous thiophene sulfone systems demonstrate that the mobility exhibits an exponential dependence on inverse temperature, consistent with the variable range hopping mechanism [8].
Grain boundary effects play a crucial role in determining the overall charge transport performance in polycrystalline thin films [8]. The potential barriers formed at grain boundaries can significantly impede charge flow, particularly when the grain size approaches twice the Debye length [8]. However, the molecular structure of thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide, with its combination of sulfone and acetate functionalities, provides opportunities for improved intermolecular packing that can minimize these barriers [12].
Table 2: Charge Transport Parameters in Thin-Film Devices
| Parameter | Characteristic Value | Temperature Dependence | Device Impact |
|---|---|---|---|
| Charge Carrier Type | Predominantly holes | Stable across operating range | P-type semiconductor behavior |
| Mobility Range | 10⁻⁵ - 10⁻² cm²/V·s | Thermally activated | Moderate but stable performance |
| Activation Energy | 0.1-0.5 eV | Decreases with improved ordering | Lower values preferred |
| Grain Boundary Resistance | Variable | Increases at low temperatures | Minimized through processing |
| Threshold Voltage | 5-20 V | Slight temperature dependence | Interface-dependent |
The influence of film morphology on charge transport cannot be understated [21] [26]. Highly crystalline films with preferential molecular orientation exhibit superior charge transport properties compared to amorphous or randomly oriented films [22] [26]. The tetrahydrothiophene backbone in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide provides structural rigidity that promotes ordered molecular packing in thin films [12]. This ordered arrangement facilitates more efficient orbital overlap between adjacent molecules, thereby enhancing charge delocalization and transport [26].
Contact resistance at the electrode-semiconductor interface represents another critical factor affecting device performance [21]. The work function alignment between the organic semiconductor and metallic electrodes determines the injection barrier height for charge carriers [13]. Interface engineering approaches, including the use of self-assembled monolayers or buffer layers, can significantly reduce contact resistance and improve overall device characteristics [13] [24].
The tetrahydrothiophene backbone in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide serves as a crucial structural element that dictates molecular self-assembly behavior in thin films and crystalline phases [12] [30]. Unlike its fully aromatic counterpart, the saturated five-membered ring provides conformational flexibility while maintaining the essential sulfur-containing heterocycle that enables specific intermolecular interactions [12].
The molecular self-assembly process is primarily driven by a combination of van der Waals interactions, dipole-dipole interactions from the sulfone group, and hydrogen bonding opportunities provided by the acetate functionality [12] [30]. The tetrahydrothiophene ring adopts a puckered conformation that influences the overall molecular geometry and subsequently affects the packing arrangement in solid-state films [20]. This three-dimensional molecular structure creates specific binding sites that promote ordered assembly through complementary molecular recognition [12].
Computational studies on related tetrahydrothiophene systems reveal that the backbone flexibility allows for adaptive molecular conformations that optimize intermolecular interactions [20]. The chair-like conformation of the saturated ring system provides multiple orientations for substituent groups, enabling the molecule to adjust its geometry to maximize favorable interactions with neighboring molecules [16]. This adaptability is particularly important in achieving high-fidelity self-assembly pathways that lead to well-ordered molecular films [12].
Table 3: Molecular Self-Assembly Characteristics
| Assembly Feature | Mechanism | Structural Impact | Performance Benefit |
|---|---|---|---|
| Primary Interaction | Van der Waals forces | Close molecular packing | Enhanced π-π overlap |
| Secondary Interaction | Dipole-dipole (sulfone) | Directional assembly | Improved molecular order |
| Tertiary Interaction | Hydrogen bonding (acetate) | Network stabilization | Increased film stability |
| Backbone Flexibility | Conformational adaptation | Optimized packing | Reduced defect density |
| Assembly Kinetics | Thermodynamically controlled | Ordered growth | High crystallinity |
The sulfone functionality contributes significantly to the self-assembly process through its strong dipole moment and ability to participate in weak hydrogen bonding interactions [4]. The electron-rich oxygen atoms of the sulfone group can form intermolecular contacts with electron-deficient regions of adjacent molecules, creating a network of stabilizing interactions that promote ordered assembly [4]. These interactions are particularly important for maintaining structural integrity in thin-film devices subjected to thermal and electrical stress [30].
The acetate group provides additional assembly directionality through its capacity for hydrogen bonding and dipole interactions [1]. The carbonyl oxygen and ester linkage create specific binding motifs that can engage with complementary functional groups on neighboring molecules [30]. This leads to the formation of supramolecular structures with well-defined intermolecular spacing and orientation, which are essential for optimal charge transport properties [12].
Interface engineering represents a critical aspect of optimizing organic field-effect transistor performance when utilizing thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide as the active semiconductor layer [11] [13]. The interfaces between the organic semiconductor and both the gate dielectric and source-drain electrodes significantly influence device characteristics including threshold voltage, charge carrier mobility, and operational stability [13] [24].
The semiconductor-dielectric interface is particularly crucial as it defines the channel region where charge accumulation and transport occur during transistor operation [11] [13]. Silicon dioxide, the most commonly used gate dielectric, presents inherent challenges due to its hydrophilic surface and presence of silanol groups that can trap charge carriers [13]. The polar acetate functionality in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide can interact with these surface groups, potentially leading to improved interface characteristics compared to purely hydrocarbon-based semiconductors [24].
Self-assembled monolayer treatments of the dielectric surface prior to semiconductor deposition have proven effective in optimizing interface properties [13] [24] [30]. Silane-based monolayers such as octadecyltrichlorosilane create a hydrophobic surface that promotes better molecular ordering of the organic semiconductor and reduces charge trapping [24]. The compatibility between the alkyl chains of the self-assembled monolayer and any alkyl substituents in the semiconductor enhances molecular organization at the interface [24].
Table 4: Interface Engineering Parameters and Effects
| Interface Type | Engineering Approach | Primary Benefit | Device Impact |
|---|---|---|---|
| Semiconductor-Dielectric | Self-assembled monolayer treatment | Reduced charge trapping | Lower threshold voltage |
| Semiconductor-Dielectric | Surface energy matching | Improved wetting | Better film uniformity |
| Semiconductor-Electrode | Work function alignment | Reduced injection barriers | Higher current density |
| Semiconductor-Electrode | Contact area optimization | Lower contact resistance | Improved switching speed |
| Dielectric-Electrode | Interface buffer layers | Reduced leakage current | Enhanced device stability |
The semiconductor-electrode interface engineering focuses on minimizing contact resistance and optimizing charge injection efficiency [13] [21]. The work function of the electrode material must be appropriately matched to the highest occupied molecular orbital energy level of the organic semiconductor to ensure efficient hole injection [13]. For thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide, with its estimated highest occupied molecular orbital energy of -5.0 to -5.5 electron volts, gold electrodes provide favorable energy alignment for hole injection [13].
Interface dipole modification through molecular engineering represents an advanced approach to fine-tuning interface properties [13]. The inherent dipole moments of both the sulfone and acetate groups in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide can contribute to interface dipole formation, which affects the energy level alignment and charge injection characteristics [24]. Careful control of molecular orientation at interfaces can be used to optimize these dipole effects for enhanced device performance [13].
The thermal expansion mismatch between organic semiconductors and inorganic dielectrics can create interfacial strain that generates charge trapping sites [10]. The relatively flexible tetrahydrothiophene backbone in thiophene-3-ol, tetrahydro-, 3-acetate, 1,1-dioxide may provide some accommodation for thermal stress, potentially reducing the formation of strain-induced traps compared to more rigid molecular systems [10]. This property becomes particularly important for devices operating over wide temperature ranges or subjected to thermal cycling [10].